3,6-dichloro-N-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]phenyl}pyridine-2-carboxamide
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Overview
Description
3,6-dichloro-N-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]phenyl}pyridine-2-carboxamide is a useful research compound. Its molecular formula is C16H12Cl2N4OS and its molecular weight is 379.26. The purity is usually 95%.
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Scientific Research Applications
- Researchers have investigated derivatives of 1,3-diazole (the core structure of this compound) for their antibacterial and antimycobacterial properties . These derivatives exhibit potential against bacterial pathogens, including Mycobacterium tuberculosis.
- In studies, 3,6-dichloro-N-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]phenyl}pyridine-2-carboxamide derivatives were evaluated for antifungal activity. They showed efficacy against fungi such as Candida albicans, Microsporum audouinii, Cryptococcus neoformans, and Aspergillus niger .
- This compound serves as an intermediate for fluorescent dyes and is commonly used in biological labeling and imaging research . Its fluorescence properties make it valuable for visualizing cellular processes.
- In the preparation of hybrid olefin metathesis catalysts, this compound has been immobilized on molecular sieves to enhance catalytic activity. It also plays a role in ring-closure metathesis reactions .
- Researchers have designed versatile methods for synthesizing imidazole derivatives, including this compound. For example, it can be used to form C–N bonds via aromatic aldehydes and o-phenylenediamine .
- Imidazole-containing compounds have become important synthons in drug development. Given the rising challenges of antimicrobial resistance (AMR), exploring novel drugs based on heterocyclic structures like imidazole is crucial .
Antibacterial and Antimycobacterial Activity
Antifungal Properties
Enzyme Substrate for Fluorescence Imaging
Ring-Closure Metathesis (RCM) Catalyst
Synthesis of Imidazole Derivatives
Drug Development and AMR Challenges
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which this compound is a derivative of, have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure . The presence of a positive charge on either of the two nitrogen atoms in the imidazole ring allows it to form two equivalent tautomeric forms, which may contribute to its interaction with biological targets .
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which may influence its bioavailability .
Result of Action
Given the broad range of biological activities of imidazole derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular levels .
Action Environment
It is known that the reaction conditions for the synthesis of imidazole derivatives can be mild enough for the inclusion of a variety of functional groups . This suggests that the compound may be stable under a range of environmental conditions.
properties
IUPAC Name |
3,6-dichloro-N-[2-(1-methylimidazol-2-yl)sulfanylphenyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4OS/c1-22-9-8-19-16(22)24-12-5-3-2-4-11(12)20-15(23)14-10(17)6-7-13(18)21-14/h2-9H,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXYVYMSBOZABS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SC2=CC=CC=C2NC(=O)C3=C(C=CC(=N3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-dichloro-N-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]phenyl}pyridine-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.